molecular formula C23H17BrFN3O5 B12042833 [4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate CAS No. 477730-25-9

[4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

Cat. No.: B12042833
CAS No.: 477730-25-9
M. Wt: 514.3 g/mol
InChI Key: JJEBPGGSPCIUMW-LGJNPRDNSA-N
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Description

[4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-fluoroaniline, which is then reacted with oxalyl chloride to form 2-(4-fluoroanilino)-2-oxoacetyl chloride. This intermediate is further reacted with hydrazine to yield 2-(4-fluoroanilino)-2-oxoacetyl hydrazine. The final step involves the condensation of this intermediate with 4-[(E)-2-methoxyphenyl] 3-bromobenzoate under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxobutanoate: Similar in structure but lacks the bromine and fluoroanilino groups.

    Acetoacetic acid ethyl ester: Shares the ester functional group but differs in overall structure.

Uniqueness

The uniqueness of [4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the bromine atom and the fluoroanilino group enhances its reactivity and potential interactions with biological targets, distinguishing it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

477730-25-9

Molecular Formula

C23H17BrFN3O5

Molecular Weight

514.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C23H17BrFN3O5/c1-32-20-11-14(5-10-19(20)33-23(31)15-3-2-4-16(24)12-15)13-26-28-22(30)21(29)27-18-8-6-17(25)7-9-18/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+

InChI Key

JJEBPGGSPCIUMW-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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